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Compound of Interest

Compound Name: c-Met-IN-16

Cat. No.: B15579881 Get Quote

Disclaimer: Publicly available experimental data and the definitive chemical structure for c-Met-
IN-16 are limited. This guide provides the known chemical properties of c-Met-IN-16 and

presents a comprehensive overview of the c-Met signaling pathway. The experimental

protocols and representative data included are based on well-characterized c-Met inhibitors

and are intended to serve as a guide for the evaluation of similar compounds.

Introduction to c-Met and Its Role in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) known as the hepatocyte

growth factor receptor (HGFR).[1][2][3] The binding of its ligand, hepatocyte growth factor

(HGF), triggers a cascade of intracellular signaling pathways that are crucial for normal

physiological processes such as embryonic development, tissue regeneration, and wound

healing.[4][5] However, aberrant activation of the HGF/c-Met signaling axis is a key driver in the

initiation and progression of numerous human cancers.[4] Dysregulation can occur through

various mechanisms, including c-Met overexpression, gene amplification, mutations, or the

establishment of an autocrine signaling loop.[4] This leads to uncontrolled cell proliferation,

survival, migration, invasion, and angiogenesis, all of which are hallmarks of cancer.

Consequently, c-Met has emerged as a significant therapeutic target in oncology. Small

molecule inhibitors designed to block the kinase activity of c-Met are a major focus of drug

discovery and development efforts.

Chemical and Physical Properties of c-Met-IN-16
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c-Met-IN-16 is identified as a potent inhibitor of the c-Met receptor. While its specific biological

activity data is not widely published, its fundamental chemical properties have been

documented.

Property Value Reference

Molecular Formula C₂₁H₁₇F₂N₉O [6]

Molecular Weight 449.42 g/mol [6]

CAS Number 1208248-23-0 [6]

Note: A visual representation of the chemical structure for c-Met-IN-16 is not publicly available

in the searched scientific literature. The provided information is based on supplier data.

Mechanism of Action and Biological Activity
c-Met-IN-16 is classified as a c-Met inhibitor, implying that its mechanism of action involves the

suppression of the receptor's tyrosine kinase activity. By binding to the ATP-binding site of the

c-Met kinase domain, such inhibitors prevent the autophosphorylation of the receptor, which is

the critical initial step in the activation of downstream signaling pathways.

Representative Biological Activity of a c-Met Inhibitor
Due to the limited availability of specific biological data for c-Met-IN-16, the following table

presents representative IC₅₀ values for a well-characterized c-Met inhibitor, Crizotinib, to

illustrate the expected potency of such compounds.

Assay Type Cell Line IC₅₀ (nM)

c-Met Kinase Assay Enzyme-based 4

Cell Proliferation Assay GTL-16 (gastric carcinoma) 8.3

Cell Proliferation Assay
NCI-H69 (small cell lung

cancer)
10.6

Data presented is for Crizotinib and is intended to be representative of a potent c-Met inhibitor.
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The c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key

tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites

for various adaptor proteins and signaling molecules, leading to the activation of several

downstream pathways that collectively mediate the cellular responses to HGF.
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Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades

that promote cancer cell proliferation, survival, migration, and invasion. c-Met inhibitors like c-
Met-IN-16 block this pathway at the receptor level.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize c-Met

inhibitors.

Biochemical c-Met Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of

the c-Met kinase.

Protocol:

Reagent Preparation:

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01%

Brij-35, and 2 mM DTT).

Prepare a solution of recombinant human c-Met kinase in reaction buffer.

Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in reaction buffer.

Prepare an ATP solution in reaction buffer.

Prepare serial dilutions of c-Met-IN-16 in DMSO.

Assay Procedure:

Add the c-Met kinase solution to the wells of a 96-well plate.

Add the serially diluted c-Met-IN-16 or DMSO (vehicle control) to the wells and incubate

for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor

binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

Terminate the reaction by adding a stop solution (e.g., EDTA).

Detection:

Quantify the amount of phosphorylated substrate using a suitable detection method, such

as an antibody-based ELISA with a phospho-specific antibody or a luminescence-based

assay that measures ATP consumption (e.g., Kinase-Glo®).

Data Analysis:

Calculate the percentage of inhibition for each concentration of c-Met-IN-16 relative to the

vehicle control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b15579881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reagents:
c-Met Kinase, Substrate, ATP,

Inhibitor Dilutions

Add Kinase and Inhibitor
to 96-well Plate

Incubate to Allow
Inhibitor Binding

Initiate Reaction with
Substrate and ATP

Incubate for Kinase Reaction

Terminate Reaction

Detect Substrate Phosphorylation

Calculate % Inhibition
and IC50 Value

Click to download full resolution via product page

Caption: Workflow for a biochemical c-Met kinase assay to determine inhibitor potency.

Cell-Based c-Met Phosphorylation Assay (Western Blot)
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This assay measures the ability of an inhibitor to block HGF-induced c-Met

autophosphorylation in a cellular context.

Protocol:

Cell Culture and Treatment:

Culture a c-Met expressing cell line (e.g., A549 or MKN-45) to sub-confluency.

Serum-starve the cells for 18-24 hours to reduce basal receptor activation.

Pre-treat the cells with various concentrations of c-Met-IN-16 or DMSO for 1-2 hours.

Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

Lysate Preparation:

Wash the cells with ice-cold PBS.

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

Clarify the lysates by centrifugation.

Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE and Western Blotting:

Normalize the protein concentration for all samples.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST.

Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g.,

anti-p-Met Tyr1234/1235).

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis:

To ensure equal protein loading, strip the membrane and re-probe with an antibody for

total c-Met and a loading control (e.g., GAPDH or β-actin).

Quantify the band intensities using densitometry to determine the reduction in c-Met

phosphorylation.
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Caption: Workflow for a Western blot assay to assess the inhibition of c-Met phosphorylation in

cells.

Cell Viability/Proliferation Assay
This assay evaluates the effect of the c-Met inhibitor on the growth and survival of cancer cells

that are dependent on c-Met signaling.

Protocol:

Cell Seeding:

Seed a c-Met-dependent cancer cell line (e.g., MKN-45) in a 96-well plate at an

appropriate density.

Allow the cells to adhere and resume growth for 24 hours.

Compound Treatment:

Treat the cells with a range of concentrations of c-Met-IN-16 or DMSO (vehicle control).

Incubation:

Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

Viability Assessment:

Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g.,

CellTiter-Glo®).

Incubate according to the manufacturer's instructions to allow for color or signal

development.

Data Acquisition and Analysis:

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control.
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Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-

response curve.
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Caption: Workflow for a cell viability assay to determine the anti-proliferative effects of a c-Met

inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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